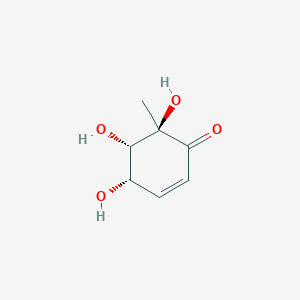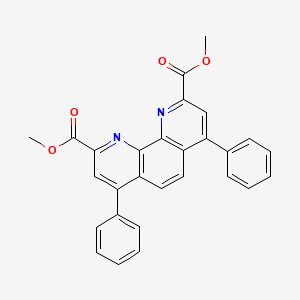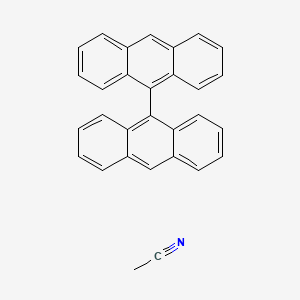
Acetonitrile;9-anthracen-9-ylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile;9-anthracen-9-ylanthracene is a chemical compound with the molecular formula C30H21N and a molecular weight of 395.494 g/mol This compound is known for its unique structure, which combines the properties of acetonitrile and anthracene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;9-anthracen-9-ylanthracene typically involves the reaction of 9-anthracen-9-ylanthracene with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
The use of continuous flow reactors and advanced purification techniques may be involved to ensure high purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile;9-anthracen-9-ylanthracene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and sometimes the use of catalysts .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene-based alcohols or amines. Substitution reactions can lead to a variety of substituted anthracene compounds .
Applications De Recherche Scientifique
Acetonitrile;9-anthracen-9-ylanthracene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of acetonitrile;9-anthracen-9-ylanthracene involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, affecting replication and transcription processes. It may also interact with enzymes and proteins, altering their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to acetonitrile;9-anthracen-9-ylanthracene include:
9-anthracenecarboxylic acid: Known for its photochromic properties and used in the design of photochromic materials.
Anthracene: A parent compound used in the synthesis of various derivatives and studied for its photophysical properties.
Acetonitrile: A common solvent and reagent in organic synthesis, known for its high polarity and ability to stabilize reaction intermediates.
Uniqueness
This compound is unique due to its combination of acetonitrile and anthracene moieties, which impart distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and stability are required .
Propriétés
Numéro CAS |
400002-71-3 |
|---|---|
Formule moléculaire |
C30H21N |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
acetonitrile;9-anthracen-9-ylanthracene |
InChI |
InChI=1S/C28H18.C2H3N/c1-5-13-23-19(9-1)17-20-10-2-6-14-24(20)27(23)28-25-15-7-3-11-21(25)18-22-12-4-8-16-26(22)28;1-2-3/h1-18H;1H3 |
Clé InChI |
ASMFDVPVDBTEJX-UHFFFAOYSA-N |
SMILES canonique |
CC#N.C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249552.png)
![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B14249568.png)
![5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2,6,8,10-tetraene](/img/structure/B14249576.png)


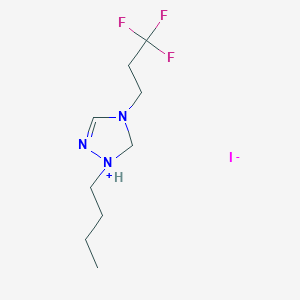
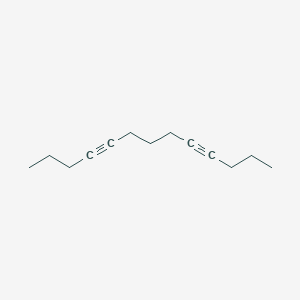
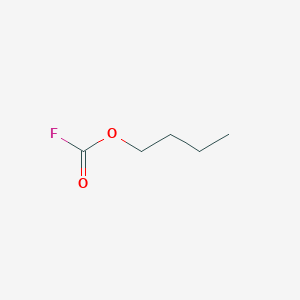
![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)
![1-[(11-Bromoundecyl)sulfanyl]dodecane](/img/structure/B14249621.png)
![6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol](/img/structure/B14249622.png)
